molecular formula C20H17F3N2O3S B12783008 4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide CAS No. 880779-74-8

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide

Cat. No.: B12783008
CAS No.: 880779-74-8
M. Wt: 422.4 g/mol
InChI Key: QBMZGPYCBRVTKF-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide include:

  • 4-Methyl-N-(4-(methylsulfonyl)phenyl)benzenemethanamine
  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)methyl)benzylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its trifluoromethyl and methylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific research endeavors.

Properties

880779-74-8

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H17F3N2O3S/c1-12-16(19(26)25-13-7-9-14(10-8-13)29(2,27)28)11-24-18(12)15-5-3-4-6-17(15)20(21,22)23/h3-11,24H,1-2H3,(H,25,26)

InChI Key

QBMZGPYCBRVTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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